BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. This compound has garnered attention for its potential to increase high-density lipoprotein cholesterol levels while reducing low-density lipoprotein cholesterol levels, making it a candidate for therapeutic applications in cardiovascular diseases. The compound's efficacy is demonstrated through various assays, showing an inhibitory concentration (IC50) of 4 nM in enzyme-based scintillation proximity assays and 0.22 μM in human whole plasma assays .
BMS-795311 was developed by Bristol-Myers Squibb and is classified as a CETP inhibitor. It has been studied primarily in preclinical models, particularly in transgenic mice designed to express human CETP and apolipoprotein B-100. The compound's chemical identity is defined by its CAS number 939390-99-5, with a molecular formula of C33H23F10NO3 and a molecular weight of approximately 671.52 g/mol .
The synthesis of BMS-795311 involves several steps typical of complex organic synthesis. While specific details about the synthetic pathway are proprietary, the general approach includes:
The compound is typically characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
BMS-795311 features a complex molecular structure characterized by multiple fluorine atoms, which enhance its lipophilicity and biological activity. The structural formula can be represented as:
The InChIKey for BMS-795311 is UBJMOTPQBCKENW-WJOKGBTCSA-N, which provides a unique identifier for its chemical structure .
The mechanism by which BMS-795311 exerts its effects involves:
In vivo studies indicate that doses as low as 1 mg/kg can significantly inhibit plasma cholesteryl ester transfer activity in transgenic mouse models .
BMS-795311 has potential applications primarily in the field of cardiovascular research due to its role as a CETP inhibitor. Its ability to modulate lipid profiles makes it a candidate for investigating treatments aimed at reducing cardiovascular risk factors associated with dyslipidemia.
Current research focuses on understanding the long-term effects of CETP inhibition on cardiovascular health, exploring its efficacy compared to existing therapies such as torcetrapib . Further studies may also investigate its potential uses beyond lipid modulation, including implications for metabolic syndrome management.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: